1-(4-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid
CAS No.:
Cat. No.: VC18142615
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO2 |
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Molecular Weight | 177.20 g/mol |
IUPAC Name | 1-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H11NO2/c1-7-2-5-11-6-8(7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) |
Standard InChI Key | CCALOGXVTUKTEX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NC=C1)C2(CC2)C(=O)O |
Introduction
Key Findings
1-(4-Methylpyridin-3-yl)cyclopropanecarboxylic acid (CAS: 1060804-89-8) is a cyclopropane derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a carboxylic acid moiety. With a molecular formula of and a molar mass of 177.2 g/mol, this compound exhibits unique physicochemical properties, including a density of and a predicted pKa of . Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in kinase inhibition and insecticide development .
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a strained cyclopropane ring fused to a pyridine heterocycle. Key structural elements include:
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Cyclopropane Core: Imparts high ring strain, enhancing reactivity in ring-opening and functionalization reactions.
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4-Methylpyridin-3-yl Substituent: The methyl group at the pyridine’s 4-position influences electronic and steric properties, modulating interactions with biological targets .
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Carboxylic Acid Group: Enables salt formation, hydrogen bonding, and participation in condensation reactions .
Table 1: Basic Chemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclopropanation of pyridine derivatives. Common methods include:
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Diazomethane Cyclopropanation: Pyridine precursors react with diazomethane in the presence of rhodium or copper catalysts under inert atmospheres.
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Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling of halogenated pyridines with cyclopropane precursors .
Industrial Manufacturing
Scalable production employs continuous flow reactors to optimize temperature control and yield. Green chemistry principles, such as solvent recycling, are integrated to minimize waste.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid group.
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Stability: Sensitive to prolonged exposure to moisture and light, requiring storage at 2–8°C .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at (C=O stretch) and (O-H stretch) .
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NMR: -NMR signals at δ 1.2–1.5 ppm (cyclopropane protons) and δ 8.1–8.3 ppm (pyridine protons) .
Chemical Reactivity
Functional Group Transformations
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Carboxylic Acid Reactions:
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Pyridine Modifications: Electrophilic substitution at the 2- and 6-positions is hindered by the methyl group, directing reactivity to the 5-position .
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage with nucleophiles (e.g., amines, thiols), producing linear intermediates for further functionalization.
Biological Activity and Applications
Kinase Inhibition
In vitro studies demonstrate potent inhibition of fibroblast growth factor receptors (FGFRs), with IC₅₀ values as low as in HT29 cancer cells. The methylpyridine moiety enhances target binding via π-π interactions with kinase active sites.
Agricultural Uses
Structural analogs, such as afidopyropen, highlight the potential of cyclopropane derivatives as insecticides. These compounds modulate TRPV channels in pests, causing paralysis .
Table 2: Biological Activity Data
Cell Line/Application | Activity Metric | Mechanism | Source |
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HT29 (Cancer) | IC₅₀ = | ERK1/2 pathway modulation | |
Insecticide Formulations | LD₅₀ = 2.5 mg/kg | TRPV channel inhibition |
Comparison with Structural Analogs
Positional Isomers
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1-(2-Methylpyridin-4-yl) Derivative (CAS: 1060806-15-6): Reduced FGFR inhibition (IC₅₀ = ) due to altered steric interactions .
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1-(6-Methoxypyridin-3-yl) Derivative (CAS: 1060807-02-4): Enhanced solubility but lower thermal stability .
Chiral Variants
The (1R,2R)-stereoisomer (CAS: 731811-50-0) shows superior enantioselectivity in asymmetric catalysis, underscoring the importance of stereochemistry.
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